Di-p-tolylmethane
Overview
Description
Di-p-tolylmethane, also known as 4,4’-Dimethyldiphenylmethane, is an organic compound with the molecular formula C15H16. It is a hydrocarbon that consists of a methane core with two p-tolyl groups attached to it. This compound is known for its use as a high boiling point organic solvent and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-p-tolylmethane can be synthesized through the condensation of toluene and formaldehyde in the presence of sulfuric acid. The reaction mixture is then extracted, neutralized, distilled, and filtered to obtain the product. The specific fraction cut between 285°C and 310°C is collected as the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure. Toluene and formaldehyde are reacted in the presence of sulfuric acid, followed by extraction, neutralization, distillation, and filtration. The product is then purified through fractional distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Di-p-tolylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons with fewer functional groups.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic rings are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Di-p-tolylmethane has several applications in scientific research, including:
Chemistry: Used as a high boiling point solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of high-performance materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of di-p-tolylmethane involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and reaction of other compounds. In biochemical applications, it may interact with enzymes and proteins, affecting their activity and function. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Benzylbenzene: Similar structure but lacks the methyl groups on the aromatic rings.
Diphenylmethane: Similar structure but lacks the methyl groups on the aromatic rings.
Toluene: Contains a single aromatic ring with a methyl group.
Uniqueness: Di-p-tolylmethane is unique due to the presence of two p-tolyl groups, which provide it with distinct chemical properties, such as higher boiling point and specific reactivity patterns. This makes it particularly useful in applications requiring high boiling point solvents and specific substitution reactions .
Properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWPPRBCALFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197852 | |
Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4957-14-6 | |
Record name | 4,4′-Dimethyldiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4957-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methane, di-p-tolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004957146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-p-tolylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-p-tolylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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